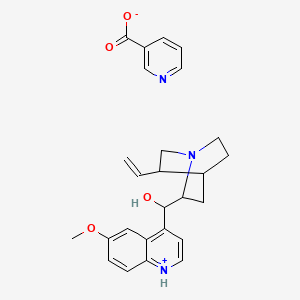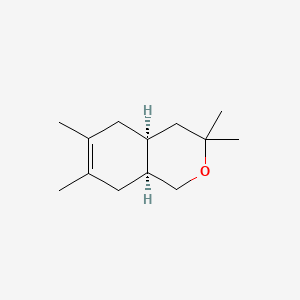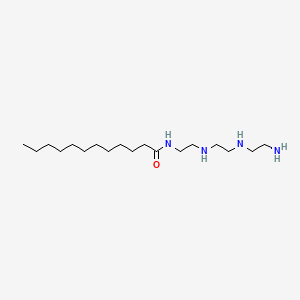
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE is an organic compound with the molecular formula C20H45N5O It is a member of the aliphatic amines class and is known for its unique structure, which includes multiple amino groups and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE typically involves the reaction of dodecanoic acid with a polyamine such as tris(2-aminoethyl)amine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Reactants: Dodecanoic acid and tris(2-aminoethyl)amine.
Conditions: Dehydrating agent (e.g., thionyl chloride), solvent (e.g., dichloromethane), and controlled temperature.
Procedure: The dodecanoic acid is first converted to its acyl chloride derivative using a dehydrating agent. This intermediate is then reacted with tris(2-aminoethyl)amine to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as:
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets specific standards through analytical methods like HPLC or NMR spectroscopy.
化学反応の分析
Types of Reactions
N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants, lubricants, and corrosion inhibitors.
作用機序
The mechanism of action of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amino groups allow it to form strong hydrogen bonds and electrostatic interactions with its targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter cell membrane properties by integrating into the lipid bilayer.
類似化合物との比較
Similar Compounds
N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]STEARAMIDE: Similar structure but with a longer aliphatic chain.
N-[2-[(2-AMINOETHYL)AMINO]ETHYL]DODECYLAMINE: Lacks the amide functional group.
TRIS(2-AMINOETHYL)AMINE: A simpler structure with three aminoethyl groups but no long aliphatic chain.
Uniqueness
N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE is unique due to its combination of multiple amino groups and a long aliphatic chain, which imparts distinct physicochemical properties. This structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in various applications.
特性
CAS番号 |
65179-50-2 |
|---|---|
分子式 |
C18H40N4O |
分子量 |
328.5 g/mol |
IUPAC名 |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C18H40N4O/c1-2-3-4-5-6-7-8-9-10-11-18(23)22-17-16-21-15-14-20-13-12-19/h20-21H,2-17,19H2,1H3,(H,22,23) |
InChIキー |
BVTFPKVMGFMGFX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




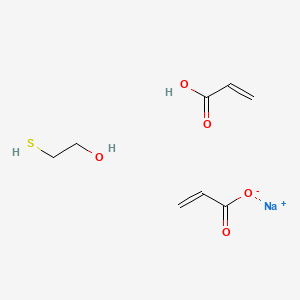
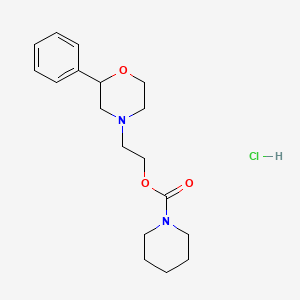
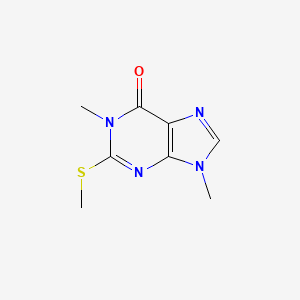

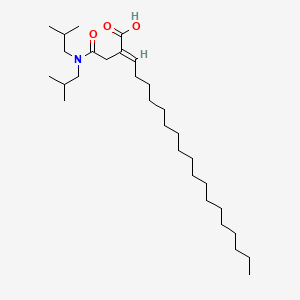
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
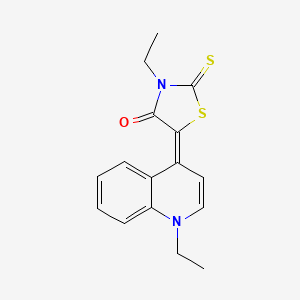
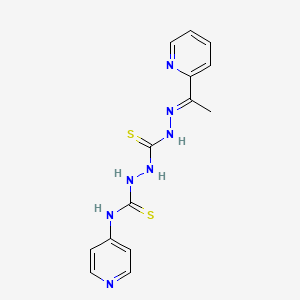
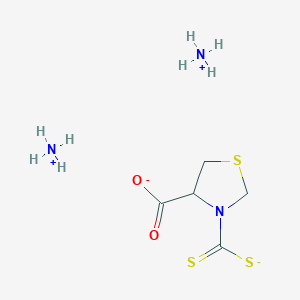
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
